molecular formula C20H24N2O3 B267400 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine

1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine

Cat. No. B267400
M. Wt: 340.4 g/mol
InChI Key: MBKPJDBONVSLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine, also known as MeOPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. MeOPP is a small molecule that has shown promising results in preclinical studies for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine is not fully understood. However, it has been proposed that 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine may modulate various biological pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has also been shown to inhibit the activity of histone deacetylases (HDACs), which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis. In neurological research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have vasodilatory effects, which may contribute to its potential in treating hypertension.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine in lab experiments is its small molecular size, which allows for easy penetration of cell membranes and tissues. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine. In cancer research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine may be further studied for its potential in combination therapy with other anti-cancer agents. In neurological research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine may be studied for its potential in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. In cardiovascular research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine may be studied for its potential in treating other cardiovascular diseases, such as heart failure and myocardial infarction. Additionally, further studies may be conducted to elucidate the mechanism of action of 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine is a small molecule that has shown promising results for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to modulate various biological pathways and has several biochemical and physiological effects. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has advantages and limitations for lab experiments, and future directions for its study include combination therapy, treatment of other diseases, and optimization of its properties.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine can be achieved through a series of chemical reactions. The starting material, 4-phenylpiperazine, is first reacted with 4-chlorobenzoyl chloride in the presence of a base to form 1-[4-(4-chlorobenzoyl)piperazin-1-yl]benzene. This intermediate is then reacted with 2-methoxyethylamine to form 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine. The final product can be purified through recrystallization.

Scientific Research Applications

1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has also been studied for its potential in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. In cardiovascular research, 1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine has been shown to have vasodilatory effects, which may have implications in the treatment of hypertension.

properties

Product Name

1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(2-methoxyethoxy)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H24N2O3/c1-24-15-16-25-19-9-7-17(8-10-19)20(23)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

MBKPJDBONVSLRE-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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